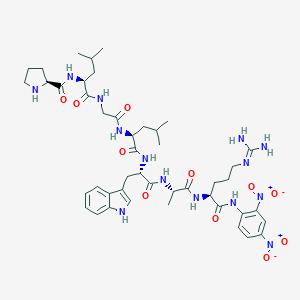

2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide is a synthetic peptide compound known for its utility in biochemical research. It is often used as a substrate in assays to measure the activity of various enzymes, particularly collagenases. The compound’s molecular formula is C₄₅H₆₄N₁₄O₁₁, and it has a molecular weight of 977.1 g/mol.

Mechanism of Action

Target of Action

The primary targets of 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide are matrix metalloproteinases (MMPs) . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is essential for tissue remodeling and cell migration .

Mode of Action

This compound acts as a substrate for MMPs , particularly interstitial/vertebrate collagenase (MMP-1), stromelysin (MMP-3), gelatinases (MMP-2 and MMP-9), and punctuated metalloproteinase (MMP-7) . The interaction between the compound and its targets leads to the cleavage of the peptide bond, which can be monitored using fluorescence resonance energy transfer (FRET) techniques .

Biochemical Pathways

The action of this compound primarily affects the MMP pathway . The cleavage of the peptide substrate by MMPs leads to the activation of these enzymes, which in turn degrade extracellular matrix proteins. This process influences various downstream effects, including tissue remodeling, cell migration, and the progression of diseases such as cancer and arthritis .

Result of Action

The cleavage of this compound by MMPs results in the activation of these enzymes . This activation leads to the degradation of extracellular matrix proteins, influencing cellular behaviors such as migration and proliferation, and contributing to tissue remodeling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of MMPs and, consequently, the efficacy of the compound. Additionally, the presence of other proteins or compounds may either inhibit or enhance the activity of MMPs, thereby influencing the compound’s action .

Biochemical Analysis

Biochemical Properties

2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide interacts with a variety of enzymes, particularly the matrix metalloproteinases (MMPs). It serves as a substrate for these enzymes, which play crucial roles in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Cellular Effects

The exact cellular effects of this compound are not fully understood. Given its role as a substrate for MMPs, it is likely to influence cellular processes related to extracellular matrix remodeling. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with MMPs. As a substrate for these enzymes, it is involved in the enzymatic process of breaking down the extracellular matrix. This can lead to changes in gene expression and cellular signaling .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Given its role as a substrate for MMPs, it is likely to be involved in pathways related to extracellular matrix remodeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially, with each addition involving deprotection and coupling steps. The 2,4-dinitrophenyl group is introduced to the N-terminal amino acid to enhance the peptide’s detection and quantification in assays.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product undergoes rigorous purification, typically using high-performance liquid chromatography (HPLC), to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide primarily undergoes hydrolysis reactions when used as a substrate in enzymatic assays. The peptide bonds are cleaved by specific enzymes, resulting in smaller peptide fragments.

Common Reagents and Conditions

Hydrolysis: Enzymes such as collagenases, gelatinases, and stromelysins are commonly used to catalyze the hydrolysis of this compound.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, often involving reagents like hydrogen peroxide or reducing agents such as dithiothreitol.

Major Products Formed

The major products formed from the hydrolysis of this compound are smaller peptide fragments, which can be analyzed to determine the activity and specificity of the enzymes involved.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model substrate to study the kinetics and mechanisms of enzyme-catalyzed reactions. It helps in understanding the catalytic efficiency and specificity of various proteolytic enzymes.

Biology

In biological research, 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide is employed to investigate the role of collagenases and other proteases in physiological and pathological processes, such as tissue remodeling and cancer metastasis.

Medicine

The compound is used in medical research to develop diagnostic assays for diseases involving abnormal collagenase activity, such as rheumatoid arthritis and certain cancers. It aids in the identification of potential therapeutic targets and the screening of enzyme inhibitors.

Industry

In the industrial sector, this compound is utilized in the development of enzyme-based products, including detergents and pharmaceuticals. Its role as a substrate in enzyme assays ensures the quality and efficacy of these products.

Comparison with Similar Compounds

Similar Compounds

2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-lysylamide: Similar in structure but with a lysine residue instead of arginine.

2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-phenylalaninamide: Contains phenylalanine instead of arginine.

2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-serinamide: Features serine in place of arginine.

Uniqueness

2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide is unique due to its specific sequence and the presence of the 2,4-dinitrophenyl group, which enhances its detection and quantification in assays. The arginine residue at the C-terminus also contributes to its distinct enzymatic cleavage pattern, making it a valuable tool in studying proteolytic enzymes.

Properties

CAS No. |

121282-17-5 |

|---|---|

Molecular Formula |

C45H64N14O11 |

Molecular Weight |

977.1 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(2,4-dinitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C45H64N14O11/c1-24(2)18-34(56-41(63)32-12-8-16-48-32)40(62)51-23-38(60)53-35(19-25(3)4)44(66)57-36(20-27-22-50-30-11-7-6-10-29(27)30)43(65)52-26(5)39(61)55-33(13-9-17-49-45(46)47)42(64)54-31-15-14-28(58(67)68)21-37(31)59(69)70/h6-7,10-11,14-15,21-22,24-26,32-36,48,50H,8-9,12-13,16-20,23H2,1-5H3,(H,51,62)(H,52,65)(H,53,60)(H,54,64)(H,55,61)(H,56,63)(H,57,66)(H4,46,47,49)/t26-,32-,33-,34-,35-,36-/m0/s1 |

InChI Key |

ZULOKZMJGSWWKA-PGVZYDAFSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4 |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4 |

Key on ui other cas no. |

121282-17-5 |

sequence |

PLGLWAR |

Synonyms |

2,4-dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide Dnp-Pro-Leu-Gly-Leu-Trp-Ala-Arg-NH2 DPLGLTAA |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

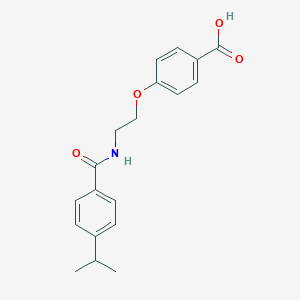

![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)

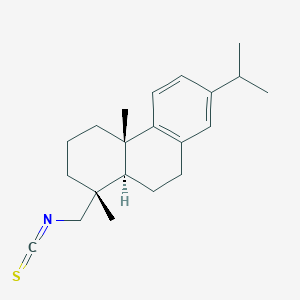

![1,2-BENZENEDIOL, 3-FLUORO-4-[1-HYDROXY-2-(METHYLAMINO)ETHYL]-](/img/structure/B37627.png)

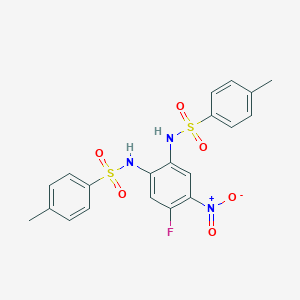

![2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate](/img/structure/B37647.png)